molecular formula C8H4FNO2 B1359732 3-Cyano-2-fluorobenzoic acid CAS No. 219519-77-4

3-Cyano-2-fluorobenzoic acid

Cat. No.: B1359732
CAS No.: 219519-77-4
M. Wt: 165.12 g/mol
InChI Key: MTYFJFMXUMMQDL-UHFFFAOYSA-N
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Description

3-Cyano-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C8H4FNO2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-2-fluorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with potassium cyanide in the presence of a catalyst such as copper(II) chloride. The reaction typically takes place in a mixture of water and ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include additional purification steps to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzoic acids or nitriles.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

3-Cyano-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 3-Cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .

Comparison with Similar Compounds

  • 2-Fluoro-3-cyanobenzoic acid
  • 4-Cyano-3-fluorobenzoic acid
  • 2,4-Dichloro-3-cyano-5-fluorobenzoic acid

Comparison: 3-Cyano-2-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of both electron-withdrawing groups can significantly influence the compound’s acidity, solubility, and overall reactivity .

Properties

IUPAC Name

3-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYFJFMXUMMQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634275
Record name 3-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219519-77-4
Record name 3-Cyano-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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